molecular formula C12H25BrS B1383429 12-Bromo-1-dodecanethiol CAS No. 176109-91-4

12-Bromo-1-dodecanethiol

Cat. No. B1383429
M. Wt: 281.3 g/mol
InChI Key: GQIVVUUQQAXEMO-UHFFFAOYSA-N
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Patent
US08957243B2

Procedure details

Alternations to the referenced procedure include the substitution of S-12-(2,5-dihydroxyphenyl)dodecyl ethanethioate with CH3(CO)S(CH2)12Br and K2CO3 for concentrated HCl, the reaction time was reduced from 12 h to 5 h and the product was purified by sublimation (−20° C. cold finger, 0.5 mmHg, 70° C. oil bath). Yield; 3.47 g, 12.32 mmol, 89%; 1H NMR (400.09 MHz, CDCl3) δ (ppm); 3.40 (t, 2H, 3JH—H=7.2 Hz, BrCH2), 2.51 (dt, 2H, 3JH—H=7.2 Hz, HSCH2), 1.84 (quintet, 2H, 3JH—H=7.2 Hz, BrCH2CH2), 1.60 (quintet, 2H, 3JH—H=7.2 Hz, HSCH2CH2), 1.44-1.26 (m, 17H, CH2 and SH t, 3JH—H=7.6 Hz). 13C NMR (100.60 MHz, CDCl3) δ (ppm); 45.14, 34.01, 32.80, 32.61, 29.45, 29.03, 28.85, 28.72, 28.33, 28.14, 26.84, 24.62.
Name
CH3(CO)S(CH2)12Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([S:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17])=O.C([O-])([O-])=O.[K+].[K+].Cl>>[SH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17] |f:1.2.3|

Inputs

Step One
Name
CH3(CO)S(CH2)12Br
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)SCCCCCCCCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction time was reduced from 12 h to 5 h
CUSTOM
Type
CUSTOM
Details
the product was purified by sublimation (−20° C. cold finger, 0.5 mmHg, 70° C. oil bath)

Outcomes

Product
Name
Type
Smiles
SCCCCCCCCCCCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.